molecular formula C13H19ClN2O3S B7638916 3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride

3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride

Número de catálogo B7638916
Peso molecular: 318.82 g/mol
Clave InChI: QNIPAMWVRAOHEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride, also known as TAK-659, is a novel small-molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its enzymatic activity. BTK is a key mediator of BCR signaling, which plays a critical role in the survival and proliferation of B-cell malignancies. Inhibition of BTK leads to disruption of BCR signaling and induction of apoptosis in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary tumor cells. It has also demonstrated anti-tumor activity in preclinical models of B-cell malignancies. This compound has a favorable pharmacokinetic profile and is well-tolerated in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cell malignancies. However, the limitations of this compound include its potential toxicity and the need for further evaluation in clinical trials.

Direcciones Futuras

For 3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride include further evaluation in clinical trials for the treatment of B-cell malignancies. It may also be evaluated in combination with other targeted therapies and chemotherapy agents. Additionally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for B-cell malignancies.

Métodos De Síntesis

The synthesis of 3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride involves a multi-step process, starting with the reaction of 2-phenylacetyl chloride with thiosemicarbazide to form 2-phenyl-1,3-thiazolidin-4-one. This intermediate is then reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-2-phenyl-1,3-thiazolidin-4-one. The final step involves the reaction of this intermediate with 3-aminopropan-1-one hydrochloride to form this compound.

Aplicaciones Científicas De Investigación

3-Amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary tumor cells. This compound has also demonstrated synergy with other BTK inhibitors and chemotherapy agents in preclinical studies.

Propiedades

IUPAC Name

3-amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S.ClH/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-19(17,18)9-7-15;/h1-5,12H,6-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPAMWVRAOHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.